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molecular formula C11H10BrNO2 B6322566 Methyl 5-bromo-1-methyl-1H-indole-7-carboxylate CAS No. 1090903-58-4

Methyl 5-bromo-1-methyl-1H-indole-7-carboxylate

Cat. No. B6322566
M. Wt: 268.11 g/mol
InChI Key: PXWCGFMBIZJCOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09150556B2

Procedure details

A solution of the 5-bromo-indole-7-carboxylic acid methyl ester (300 mg, 1.18 mmol) in DMF (15 mL) was cooled to 0° C. under nitrogen and treated with sodium hydride (60% in mineral oil) (56.6 gm, 1.4 mmol). After stirring for 15 minutes the iodomethane (0.08 mL, 1.3 mmol) was introduced and the cooling bath was removed (reaction became light purple). After 30 minutes the reaction was quenched with water (5 ml) and then concentrated to reduce the volume of DMF. The reaction was poured into water (1.6 L) and EtOAc (200 ml). The layers were separated and the aqueous phase was extracted with EtOAc (3×200 ml). The combined organics were washed with water (3×) and then dried (MgSO4). The solution was filtered and the filterate was concentrated. The residue was purfied by CombiFlash with 10% EtOAc in Hexane as the eluent to afford the desirable product 5-Bromo-1-methyl-1H-indole-7-carboxylic acid methyl ester (290 mg, 92%) as a white solid.
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
56.6 g
Type
reactant
Reaction Step Two
Quantity
0.08 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[CH:6]=[C:7]([Br:14])[CH:8]=[C:9]2[C:13]=1[NH:12][CH:11]=[CH:10]2)=[O:4].[H-].[Na+].I[CH3:18]>CN(C=O)C>[CH3:1][O:2][C:3]([C:5]1[CH:6]=[C:7]([Br:14])[CH:8]=[C:9]2[C:13]=1[N:12]([CH3:18])[CH:11]=[CH:10]2)=[O:4] |f:1.2|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
COC(=O)C=1C=C(C=C2C=CNC12)Br
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
56.6 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
0.08 mL
Type
reactant
Smiles
IC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was introduced
CUSTOM
Type
CUSTOM
Details
the cooling bath was removed
CUSTOM
Type
CUSTOM
Details
(reaction became light purple)
CUSTOM
Type
CUSTOM
Details
After 30 minutes the reaction was quenched with water (5 ml)
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
The reaction was poured into water (1.6 L) and EtOAc (200 ml)
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with EtOAc (3×200 ml)
WASH
Type
WASH
Details
The combined organics were washed with water (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filterate was concentrated

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C=1C=C(C=C2C=CN(C12)C)Br
Measurements
Type Value Analysis
AMOUNT: MASS 290 mg
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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